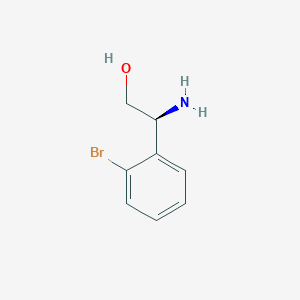

(S)-2-Amino-2-(2-bromophenyl)ethanol

Description

Significance of Chiral β-Amino Alcohols as Versatile Building Blocks

The utility of chiral β-amino alcohols is rooted in their bifunctional nature. The presence of both an amino and a hydroxyl group allows for a diverse range of chemical transformations, enabling chemists to introduce new functionalities and build molecular complexity in a controlled manner. They are prevalent in many biologically active compounds and serve as crucial chiral ligands and auxiliaries in asymmetric catalysis. westlake.edu.cnresearchgate.net The development of synthetic methods for producing chiral β-amino alcohols is an active area of research, with techniques such as the ring-opening of epoxides, hydrogenation of α-amino ketones, and asymmetric cross-coupling reactions being employed. westlake.edu.cnresearchgate.netorganic-chemistry.org

Importance of Enantiomeric Purity in Chiral Molecule Research

Many organic molecules, including β-amino alcohols, can exist as enantiomers—stereoisomers that are non-superimposable mirror images of each other. wikipedia.org While enantiomers share the same physical and chemical properties in an achiral environment, they can exhibit profoundly different effects in a chiral environment, such as the human body. wikipedia.orgnumberanalytics.com For this reason, achieving high enantiomeric purity, or a high enantiomeric excess (ee), is of paramount importance in fields like pharmaceuticals and agrochemicals. numberanalytics.comwikipedia.org The pharmacological activity of a drug can be associated with one specific enantiomer, while the other may be inactive or even cause adverse effects. wikipedia.org Therefore, the ability to synthesize and analyze enantiomerically pure compounds is a critical aspect of modern chemical research. wikipedia.orgopenochem.org Various techniques, including chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents, are used to determine the enantiomeric purity of a sample. openochem.orglibretexts.org

Overview of (S)-2-Amino-2-(2-bromophenyl)ethanol: A Key Chiral Intermediate

This compound is a specific chiral β-amino alcohol that serves as a valuable intermediate in organic synthesis. Its structure features a phenyl ring substituted with a bromine atom at the ortho position, and a two-carbon chain containing a hydroxyl group and an amino group at a chiral center with the (S)-configuration. The presence of the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, while the amino and alcohol functionalities offer sites for a variety of other transformations.

Below are some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C8H10BrNO cymitquimica.comsigmaaldrich.com |

| Molecular Weight | 216.08 g/mol glpbio.combldpharm.com |

| Appearance | Solid sigmaaldrich.com |

| Purity | Typically ≥95% sigmaaldrich.com |

| Storage Temperature | 2-8°C, under an inert atmosphere and protected from light sigmaaldrich.comglpbio.com |

The specific arrangement of its functional groups makes this compound a useful precursor for the synthesis of more complex chiral molecules. Its enantiomer, (R)-2-Amino-2-(2-bromophenyl)ethanol, is also a recognized chemical entity. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(2-bromophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSFGKBTMASDCO-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CO)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 Amino 2 2 Bromophenyl Ethanol

Asymmetric Synthesis Approaches to Enantiopure (S)-2-Amino-2-(2-bromophenyl)ethanol

The synthesis of single-enantiomer pharmaceuticals and agrochemicals is of paramount importance, as the biological activity often resides in only one of the enantiomers, while the other may be inactive or even harmful. Consequently, a variety of strategies for asymmetric synthesis have been developed.

Enantioselective Reduction of α-Amino Ketone Precursors

A prominent strategy for the synthesis of chiral β-amino alcohols is the enantioselective reduction of the corresponding α-amino ketones. The precursor, 2-amino-1-(2-bromophenyl)ethanone, is readily available and can be stereoselectively reduced to the desired (S)-alcohol.

Chiral oxazaborolidines have emerged as highly effective catalysts for the enantioselective reduction of prochiral ketones. google.com These catalysts, often generated in situ from a chiral amino alcohol and a boron source, can facilitate the reduction with high enantioselectivity. The process involves the treatment of the prochiral ketone with a borane (B79455) reducing agent in the presence of a catalytic amount of the chiral oxazaborolidine. google.com The enantioselectivity of the reduction is influenced by the steric and electronic properties of the substituents on the ketone. google.com

| Precursor | Catalyst System | Product | Key Features |

| 2-amino-1-(2-bromophenyl)ethanone | Chiral Oxazaborolidine / Borane | This compound | High enantioselectivity, catalytic process. |

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. This method offers a reliable way to control stereochemistry. nih.gov

Various chiral auxiliaries derived from natural products such as amino acids, terpenes, and carbohydrates have been developed and successfully applied in asymmetric synthesis. researchgate.net For the synthesis of amino alcohols, a chiral auxiliary can be attached to the amine or a precursor molecule. For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, providing access to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.gov Sulfur-based chiral auxiliaries have also shown great potential in various asymmetric transformations, including aldol (B89426) reactions and the resolution of racemic mixtures. scielo.org.mx

A general approach involves the attachment of a chiral auxiliary to a glycine (B1666218) equivalent, followed by diastereoselective alkylation to introduce the 2-bromophenyl group, and subsequent reduction of a carbonyl group and removal of the auxiliary. nih.gov

| Chiral Auxiliary Type | General Application | Potential for this compound Synthesis |

| Pseudoephenamine | Asymmetric alkylations | Diastereoselective introduction of the 2-bromophenyl group. |

| Sulfur-based auxiliaries | Aldol reactions, resolutions | Control of stereochemistry in precursor synthesis or resolution. |

| Evans-type oxazolidinones | Aldol and alkylation reactions | Stereocontrolled formation of the C-C bond and subsequent functional group manipulation. |

Organocatalytic Transformations towards this compound

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. researchgate.net These catalysts offer several advantages, including being metal-free, generally less sensitive to air and moisture, and often derived from readily available natural products.

For the synthesis of chiral amino alcohols, organocatalytic methods such as asymmetric Mannich reactions or aldol reactions can be employed to construct the carbon skeleton with high enantioselectivity. For instance, bifunctional cinchona alkaloids have been used as catalysts in tandem Michael addition-cyclization reactions to produce complex chiral molecules with good enantioselectivity. nih.gov While a specific organocatalytic synthesis of this compound is not prominently documented, the general principles of organocatalysis are applicable to its synthesis.

Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application in asymmetric reactions is extensive. Chiral metal complexes can act as highly efficient and selective catalysts for a wide range of transformations.

In the context of synthesizing this compound, metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of the precursor α-amino ketone, 2-amino-1-(2-bromophenyl)ethanone, is a viable approach. Catalysts based on rhodium, ruthenium, or iridium, combined with chiral ligands, are commonly used for such reductions. A review of recent advances highlights various strategies for the catalytic enantioselective synthesis of vicinal amino alcohols, including asymmetric hydrogenation and nucleophilic addition reactions. rsc.org

Biocatalytic Routes: Enzymatic and Microbial Approaches

Biocatalysis, utilizing enzymes or whole microorganisms, offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

A patented process describes the asymmetric reduction of 2-amino-1-phenylethanol (B123470) derivatives, including 2-amino-1-(2-bromophenyl)ethanone, to the corresponding optically active (S)-2-amino-1-phenylethanol derivatives. googleapis.com This method employs microorganisms that are capable of asymmetrically reducing the aminoketone. Strains from genera such as Botryoascus and Brettanomyces have been identified as suitable for this transformation, yielding the (S)-alcohol with high optical purity. googleapis.com

| Precursor | Biocatalyst | Product | Key Features |

| 2-amino-1-(2-bromophenyl)ethanone | Microorganisms (e.g., Botryoascus, Brettanomyces) | This compound | High enantioselectivity, mild reaction conditions, environmentally benign. |

Kinetic resolution is a widely used method for obtaining enantiomerically pure compounds from a racemic mixture. In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

Lipases are a common class of enzymes used for the resolution of racemic alcohols and their esters. google.com A process for the enzymatic resolution of racemic 2-amino-1-alkanols involves the asymmetric enzymatic hydrolysis of their N-alkoxycarbonyl ester derivatives. google.com A lipase (B570770) can selectively hydrolyze the (R)-ester, leaving the (S)-ester unreacted. The separated ester and alcohol can then be hydrolyzed to yield the respective enantiopure amino alcohols. While a specific application to racemic 2-Amino-2-(2-bromophenyl)ethanol is not detailed, this general methodology is applicable.

Another approach is the use of penicillin amidase, which shows high stereoselectivity in the hydrolysis of N-acyl derivatives of α-aminocarboxylic acids and could be adapted for the resolution of precursors to the target molecule. researchgate.net

Asymmetric Bioreduction of Ketone Intermediates

The stereoselective reduction of a prochiral ketone is a direct and efficient method for producing enantiomerically pure alcohols. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), has emerged as a powerful tool for this transformation due to the high enantioselectivity and mild reaction conditions offered by these enzymes. nih.govnih.gov The asymmetric bioreduction of the precursor, 2-amino-1-(2-bromophenyl)ethanone, to yield this compound is a prime example of this technology.

The process typically involves whole-cell biocatalysts or isolated enzymes. nih.gov Alcohol dehydrogenases, for instance, are highly efficient for the stereoselective reduction of prochiral carbonyl compounds to chiral alcohols. nih.gov The success of these reductions often hinges on the efficient regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH), which can be achieved using a substrate-coupled approach with a sacrificial alcohol like isopropanol (B130326), or an enzyme-coupled system with enzymes such as glucose dehydrogenase or formate (B1220265) dehydrogenase. nih.gov

While a specific study detailing the bioreduction of 2-amino-1-(2-bromophenyl)ethanone was not found in the reviewed literature, the principles can be illustrated by the asymmetric reduction of analogous haloacetophenones. For example, ketoreductases have been successfully employed in the asymmetric reduction of various acetophenones to their corresponding chiral alcohols with high enantiomeric excess (ee). preprints.org Research on ADH variants, such as those from Lactobacillus kefir, has demonstrated broad substrate scope, including the reduction of sterically demanding ketones to their corresponding (R)- or (S)-alcohols with excellent stereoselectivity. nih.gov

Below is a representative data table illustrating the potential outcomes of such a bioreduction, based on findings for similar substrates.

| Enzyme Source | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Engineered KRED | 2-amino-1-(2-bromophenyl)ethanone | (S) | >95 | >99 |

| Lactobacillus kefir ADH variant | 2-amino-1-(2-bromophenyl)ethanone | (S) | >90 | >98 |

Chemo-Enzymatic Hybrid Synthesis Protocols

Chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and sustainable synthetic routes. nih.govnih.gov For the synthesis of this compound, a hybrid protocol offers a powerful strategy. This approach typically involves the chemical synthesis of a key intermediate, which is then subjected to a highly selective enzymatic transformation to introduce the desired chirality. mdpi.com

A feasible chemo-enzymatic route to this compound can be designed as follows:

Chemical Synthesis of the Precursor Ketone: The synthesis begins with a chemical process to produce the prochiral ketone, 2-amino-1-(2-bromophenyl)ethanone. This can be achieved through a multi-step chemical pathway as detailed in section 2.3.

Enzymatic Asymmetric Reduction: The synthesized 2-amino-1-(2-bromophenyl)ethanone is then used as a substrate for an asymmetric bioreduction catalyzed by a stereoselective ketoreductase (KRED). The KRED, specifically one that follows the anti-Prelog rule, will reduce the ketone to the desired (S)-alcohol. This enzymatic step is crucial for establishing the stereocenter with high fidelity. A study on the synthesis of a related compound, (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol, demonstrated the successful use of a ketoreductase with NADPH as a cofactor for the asymmetric reduction of the corresponding ketone, achieving a 93% enantiomeric excess. preprints.org

The following table outlines a representative chemo-enzymatic protocol.

| Step | Transformation | Method | Key Reagents/Catalyst | Product |

|---|---|---|---|---|

| 1 | Bromination of 2'-bromoacetophenone | Chemical | N-Bromosuccinimide (NBS) | 2-bromo-1-(2-bromophenyl)ethanone (B57523) |

| 2 | Amination of the α-bromoketone | Chemical (Delépine Reaction) | Hexamethylenetetramine, HCl | 2-amino-1-(2-bromophenyl)ethanone hydrochloride |

| 3 | Asymmetric reduction of the ketone | Enzymatic | Ketoreductase (KRED), NADPH | This compound |

Precursor Synthesis Pathways for this compound

The primary precursor for the synthesis of this compound via asymmetric reduction is the corresponding ketone, 2-amino-1-(2-bromophenyl)ethanone. The synthesis of this key intermediate can be accomplished through a series of chemical transformations starting from commercially available materials.

A common pathway involves the initial synthesis of an α-haloketone followed by amination.

Synthesis of 2-Bromo-1-(2-bromophenyl)ethanone: This intermediate can be prepared by the bromination of 2'-bromoacetophenone. sigmaaldrich.com The reaction is often carried out using a brominating agent such as N-Bromosuccinimide (NBS). One method describes the synthesis of various α-bromoacetophenones using NBS under ultrasonic irradiation, which can lead to high yields in shorter reaction times. asianpubs.org

Synthesis of 2-Amino-1-(2-bromophenyl)ethanone: The subsequent step is the introduction of the amino group. The Delépine reaction is a well-established method for the synthesis of primary amines from alkyl halides. chemicalbook.com In this case, 2-bromo-1-(2-bromophenyl)ethanone is treated with hexamethylenetetramine, followed by acidic hydrolysis (e.g., with ethanolic HCl) to yield the hydrochloride salt of the desired α-amino ketone, 2-amino-1-(2-bromophenyl)ethanone hydrochloride. chemicalbook.com

The following table provides a summary of a plausible synthesis pathway for the precursor ketone.

| Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 2'-Bromoacetophenone | N-Bromosuccinimide (NBS) | 2-Bromo-1-(2-bromophenyl)ethanone | Bromination |

| 2-Bromo-1-(2-bromophenyl)ethanone | 1. Hexamethylenetetramine 2. HCl, Ethanol | 2-Amino-1-(2-bromophenyl)ethanone hydrochloride | Delépine Reaction |

Chemical Reactivity and Strategic Derivatization of S 2 Amino 2 2 Bromophenyl Ethanol

Transformations Involving the Chiral Amino Functionality

The primary amino group of (S)-2-Amino-2-(2-bromophenyl)ethanol serves as a key reactive site for various derivatizations, including acylation, sulfonylation, and the formation of imines, which can subsequently undergo cyclization reactions.

Amidation and Sulfonamidation Reactions

The nucleophilic character of the primary amine facilitates its reaction with acylating and sulfonylating agents to yield the corresponding amides and sulfonamides. These reactions are fundamental for introducing a variety of substituents and are frequently employed to modify the properties of the parent molecule.

Amidation involves the reaction of this compound with acylating agents like acid chlorides or anhydrides. These reactions are typically performed in the presence of a base to neutralize the acidic byproduct.

Table 1: Representative Amidation Reactions

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl Chloride | Triethylamine | Dichloromethane | (S)-N-(2-(2-bromophenyl)-2-hydroxyethyl)acetamide |

Sulfonamidation is achieved by reacting the amine with sulfonyl chlorides. The resulting sulfonamides are often more stable than amides and are a common feature in many pharmaceutical compounds.

Table 2: Representative Sulfonamidation Reactions

| Sulfonylating Agent | Base | Solvent | Product |

|---|---|---|---|

| p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | (S)-N-(2-(2-bromophenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide |

Formation of Schiff Bases and Subsequent Cyclization Reactions

The condensation of the primary amino group with aldehydes or ketones results in the formation of Schiff bases, also known as imines. These intermediates can be stable compounds or can be used in situ for further reactions, such as cyclizations to form heterocyclic systems. The formation of Schiff bases typically requires conditions that facilitate the removal of water, such as azeotropic distillation.

The intramolecular reaction between the amino and hydroxyl groups with a carbonyl compound can lead to the formation of a chiral oxazolidine (B1195125) ring. This transformation can be achieved by reacting this compound with aldehydes or ketones, often in the presence of an acid catalyst. The stereochemistry of the starting material directs the stereochemistry of the resulting oxazolidine. For example, the reaction with diethyl carbonate in the presence of a base can yield a corresponding oxazolidin-2-one.

Table 3: Synthesis of a Chiral Oxazolidinone Derivative

| Reagent | Base | Product |

|---|

The synthesis of benzoxazine (B1645224) scaffolds from this compound is a more complex transformation that would likely involve a multi-step sequence. Generally, benzoxazines are formed from the reaction of a phenol, a primary amine, and an aldehyde. In this case, functionalization of the bromophenyl ring to introduce a hydroxyl group ortho to a derivatized amino group could be a potential, albeit indirect, pathway to such structures.

N-Protection and Deprotection Strategies for the Amino Group

In multi-step syntheses, it is often necessary to protect the amino group to prevent it from reacting out of turn. The choice of protecting group is crucial and is dictated by its stability to the reaction conditions planned for other parts of the molecule and the ease with which it can be removed.

Commonly used protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Boc Protection: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a variety of conditions but can be easily removed with acids like trifluoroacetic acid.

Cbz Protection: The Cbz group is installed with benzyl (B1604629) chloroformate (Cbz-Cl) and is known for its stability in acidic and some basic media. It is typically cleaved by catalytic hydrogenation.

Table 4: N-Protection of this compound

| Protecting Group Reagent | Base | Solvent | Protected Product |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Dichloromethane | (S)-tert-butyl (2-(2-bromophenyl)-2-hydroxyethyl)carbamate |

Reactions at the Primary Hydroxyl Group

The primary hydroxyl group offers another site for derivatization, such as through esterification or etherification. To achieve selective reaction at the hydroxyl group, the more nucleophilic amino group must first be protected.

Esterification: After N-protection, the primary alcohol can be readily converted to an ester using standard acylating agents in the presence of a base.

Etherification: The formation of an ether linkage at the primary alcohol position can be accomplished via the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Table 5: Derivatization of the Primary Hydroxyl Group

| N-Protected Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| (S)-tert-butyl (2-(2-bromophenyl)-2-hydroxyethyl)carbamate | Acetic Anhydride/Pyridine | Esterification | (S)-2-((tert-butoxycarbonyl)amino)-2-(2-bromophenyl)ethyl acetate |

Esterification and Etherification Reactions

The primary alcohol of this compound readily undergoes reactions typical of hydroxyl groups, such as esterification and etherification. These transformations are fundamental for creating derivatives or for protecting the hydroxyl group during subsequent synthetic steps. cem.com

Esterification: The conversion of the alcohol to an ester can be achieved through various methods. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. pearson.com To prevent competitive N-acylation of the primary amine, it is often necessary to first protect the amino group. Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base can favor O-acylation, although N-protection is still a prudent strategy for ensuring selectivity. google.com

Etherification: The formation of an ether linkage at the primary alcohol, another common derivatization, is typically performed under basic conditions. The Williamson ether synthesis, for instance, involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Palladium-catalyzed C–O cross-coupling reactions have also emerged as powerful methods for forming alkyl aryl ethers, and similar principles can be applied to the formation of simple alkyl ethers from alcohols. nih.gov

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type | Typical Conditions |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Ester | Requires N-protection; heating in excess alcohol/acid. pearson.comgoogle.com |

| Acylation | Acid Chloride (R-COCl), Base | Ester | Requires N-protection; often performed at low temperatures. |

| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide (R-X) | Ether | Anhydrous solvent (e.g., THF, DMF). cem.com |

Oxidation Reactions of the Alcohol Moiety

The primary alcohol in this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. The proximity of the amino group must be considered, as it can be susceptible to oxidation and may require a protecting group.

Mild oxidation using reagents such as those employed in Swern or Dess-Martin periodinane (DMP) oxidations allows for the controlled conversion of the primary alcohol to the corresponding α-amino aldehyde. These conditions are generally chemoselective and avoid over-oxidation.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the primary alcohol directly to a carboxylic acid. This transformation yields the corresponding α-amino acid derivative, (S)-2-amino-2-(2-bromophenyl)acetic acid. Careful selection of reaction conditions is crucial to prevent undesired side reactions on the aromatic ring or the amino group.

Table 2: Oxidation of the Primary Alcohol

| Oxidizing Agent | Product | Reaction Class |

|---|---|---|

| Dess-Martin Periodinane (DMP) | (S)-2-Amino-2-(2-bromophenyl)acetaldehyde | Mild Oxidation |

| Swern Oxidation (oxalyl chloride, DMSO, base) | (S)-2-Amino-2-(2-bromophenyl)acetaldehyde | Mild Oxidation |

| Potassium Permanganate (KMnO₄) | (S)-2-Amino-2-(2-bromophenyl)acetic acid | Strong Oxidation |

O-Protection and Deprotection Methodologies

In multi-step syntheses, it is often essential to temporarily block the reactivity of the hydroxyl group. cem.com This is achieved by converting it into a stable protecting group that is inert to a specific set of reaction conditions and can be selectively removed later. iris-biotech.de

Common protecting groups for alcohols include:

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are installed using the corresponding silyl chloride and a base (e.g., imidazole). They are robust under many conditions but are readily cleaved by fluoride (B91410) ion sources (e.g., TBAF).

Benzyl Ethers (Bn): Formed using a benzyl halide under basic conditions (Williamson ether synthesis). Benzyl ethers are stable to a wide range of acidic and basic conditions but can be removed by catalytic hydrogenation, which also offers the potential for simultaneous debenzylation and reduction of other functionalities if not carefully controlled.

Acetals/Ketals: While more commonly used for diols, acetal-type protecting groups like methoxymethyl (MOM) ether can be used for single hydroxyls. cem.com

Table 3: Common Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF or HF |

| Benzyl | Bn | BnBr, NaH, THF | H₂, Pd/C |

| Methoxymethyl | MOM | MOM-Cl, DIPEA | Acidic Hydrolysis (e.g., HCl) |

Reactivity of the Aryl Bromide Substituent

The 2-bromophenyl moiety is a key handle for constructing more complex molecular architectures, primarily through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

The carbon-bromine bond on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.govrsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This versatile reaction tolerates a wide range of functional groups and is a powerful method for creating biaryl structures or introducing alkyl or vinyl groups. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgyoutube.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base. organic-chemistry.orglibretexts.orgyoutube.com The reaction is highly effective for synthesizing arylalkynes. Copper-free variants have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Aryl-Alkyl, Aryl-Aryl, Aryl-Vinyl | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) libretexts.orgysu.am |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-Alkynyl | Pd Catalyst, Cu(I) salt, Amine Base organic-chemistry.orglibretexts.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction proceeds via an addition-elimination mechanism, which requires the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.compressbooks.pub

The SNAr mechanism is significantly accelerated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. libretexts.orgmasterorganicchemistry.com The substrate, this compound, lacks such strong electron-withdrawing groups. The aminoethanol substituent is not sufficiently activating to make the aromatic ring electron-deficient enough for facile SNAr. Consequently, standard SNAr reactions are generally not favorable for this compound. Forcing conditions or alternative, less common pathways such as a benzyne (B1209423) mechanism, which involves elimination-addition and a highly reactive intermediate, would likely be required to achieve nucleophilic substitution. chemistrysteps.com

Cascade and Multicomponent Reactions Utilizing this compound

The multifunctional nature of this compound makes it an attractive substrate for cascade and multicomponent reactions, where multiple bonds are formed in a single synthetic operation. Such strategies enhance synthetic efficiency by reducing the number of separate purification and isolation steps.

A hypothetical cascade reaction could be designed to leverage the distinct reactivity of the compound's functional groups. For example, a sequence could be initiated with a palladium-catalyzed Sonogashira coupling at the aryl bromide position to introduce an alkyne. organic-chemistry.org Following this, an intramolecular reaction could be triggered. Under appropriate conditions (e.g., with a base or a different metal catalyst), the primary amine or the alcohol could undergo an intramolecular cyclization onto the newly installed alkyne, leading to the formation of complex heterocyclic scaffolds such as substituted dihydroisoquinolines or related structures.

Multicomponent reactions (MCRs), which combine three or more starting materials in one pot, could also incorporate this compound. rug.nl For instance, the amino alcohol could participate in a Ugi or Passerini-type reaction. A Ugi four-component reaction could theoretically involve the amine of this compound, an aldehyde, a carboxylic acid, and an isocyanide to rapidly assemble a complex peptide-like structure, with the bromophenyl group available for subsequent post-condensation modifications.

Advanced Spectroscopic and Analytical Characterization of S 2 Amino 2 2 Bromophenyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For (S)-2-Amino-2-(2-bromophenyl)ethanol, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive understanding of its atomic connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methine proton, and the methylene (B1212753) protons would be observed.

The aromatic region would display a complex multiplet pattern due to the ortho-substitution of the phenyl ring. The protons on the brominated ring are chemically non-equivalent and exhibit spin-spin coupling. The methine proton (CH-NH₂) typically appears as a multiplet due to coupling with the adjacent methylene protons. The two methylene protons (CH₂-OH) are diastereotopic due to the adjacent chiral center and would ideally appear as two separate multiplets, each integrating to one proton. The protons of the amine (NH₂) and hydroxyl (OH) groups are exchangeable and may appear as broad singlets; their chemical shifts can be concentration and solvent dependent.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.10 - 7.60 | m |

| CH-NH₂ | ~4.0 - 4.5 | m |

| CH₂-OH | ~3.5 - 3.9 | m |

| NH₂ | Variable | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, including APT

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of the attached atoms (bromine, nitrogen, and oxygen). An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be used to differentiate between quaternary, methine (CH), methylene (CH₂), and methyl (CH₃) carbons.

The carbon atom attached to the bromine (C-Br) would appear in the aromatic region, as would the other five aromatic carbons. The carbon bearing the amino group (CH-NH₂) and the carbon bearing the hydroxyl group (CH₂-OH) would be found in the aliphatic region.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C-Br | ~122 |

| Aromatic C-H | 127 - 133 |

| Aromatic C-C | ~142 |

| CH-NH₂ | ~58 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduwikipedia.org For this compound, COSY would show cross-peaks between the methine proton and the adjacent methylene protons, as well as between adjacent aromatic protons. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.eduwikipedia.org It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methine group will show a correlation to the corresponding methine carbon signal. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). sdsu.edu HMBC is instrumental in confirming the connectivity of the different fragments of the molecule. For example, it would show correlations from the methylene protons to the methine carbon and the aromatic carbon to which the ethanolamine (B43304) chain is attached.

Chiral NMR Spectroscopy for Enantiomeric Excess Determination

To determine the enantiomeric excess of a chiral compound like this compound, chiral NMR spectroscopy is a powerful technique. This is often achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Upon addition of a chiral solvating agent to a solution of the racemic or enantiomerically enriched amino alcohol, diastereomeric complexes are formed in situ. These diastereomeric complexes have different NMR spectra, leading to the separation of signals for the two enantiomers. The integration of these separated signals allows for the quantification of the enantiomeric excess. Chiral lanthanide shift reagents have also been employed for the enantioselective recognition of racemic amino alcohols. nih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly FT-IR, is a rapid and non-destructive method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of hydroxyl (OH) and amine (NH₂) groups results in broad and sharp stretching vibrations in the high-frequency region. The aromatic ring and the C-Br bond also give rise to specific absorptions.

Expected FT-IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Broad band (hydrogen bonding) |

| N-H Stretch | 3300 - 3500 | Sharp peaks (primary amine) |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks |

| Aliphatic C-H Stretch | 2850 - 3000 | Sharp peaks |

| C=C Aromatic Stretch | 1450 - 1600 | Multiple sharp bands |

| C-N Stretch | 1000 - 1250 | Medium intensity |

| C-O Stretch | 1000 - 1200 | Strong intensity |

The spectral data from these advanced analytical techniques collectively provide a detailed and unambiguous characterization of this compound, confirming its chemical structure, functional group composition, and enantiomeric purity.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. gaussian.com For a chiral molecule, the VCD spectra of its two enantiomers are mirror images of each other, exhibiting equal magnitude but opposite signs, while their standard infrared (IR) absorption spectra are identical. researchgate.net This property makes VCD an invaluable tool for stereochemical analysis.

The assignment of the absolute configuration of this compound is achieved by a comparative analysis of its experimental VCD spectrum with a theoretically predicted spectrum. researchgate.net The process involves several key steps:

Conformational Analysis: The first step is to identify the most stable, low-energy conformations of the molecule. This is typically performed using molecular mechanics or other computational methods.

Quantum Chemical Calculations: For the identified stable conformers, the VCD and IR spectra are calculated using ab initio methods, most commonly Density Functional Theory (DFT). nih.govmdpi.com The calculation is performed for one arbitrarily chosen enantiomer, for instance, the (S)-enantiomer.

Spectral Comparison: The calculated, population-weighted average VCD spectrum is then compared to the experimental VCD spectrum of the synthesized sample. A direct correspondence in the pattern of positive and negative VCD bands between the experimental spectrum and the spectrum calculated for the (S)-enantiomer confirms the absolute configuration of the sample as (S).

The analysis of key vibrational modes is crucial. For amino alcohols, specific vibrations such as N-H bending, C-O stretching, and O-H bending often produce characteristic VCD signals that are sensitive to the stereochemistry at the chiral center. nih.gov The brominated phenyl ring also influences the spectrum, with C-H bending and ring deformation modes providing additional stereochemical information.

Table 1: Representative VCD Spectral Data for the Assignment of this compound This table presents hypothetical, yet scientifically plausible, data illustrating the expected VCD and IR spectral features for key vibrational modes. The sign of the VCD couplet is critical for configuration assignment.

| Frequency (cm⁻¹) | Vibrational Assignment | IR Absorbance (A) | VCD Intensity (ΔA x 10⁻⁵) |

| 1595 | NH₂ Scissoring | Moderate | +3.5 |

| 1450 | CH₂ Bending | Strong | -2.8 |

| 1340 | C-H Bending | Strong | +5.1 |

| 1285 | C-N Stretching | Moderate | -1.9 |

| 1120 | C-O Stretching | Strong | +6.2 |

| 1025 | Phenyl Ring Breathing | Moderate | -4.7 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule and its fragments. nih.govnih.gov

For this compound, HRMS is used to confirm its molecular formula, C₈H₁₀BrNO. In positive-ion electrospray ionization (ESI) mode, the compound is typically observed as the protonated molecule, [M+H]⁺. The presence of the bromine atom is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.

Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways of the parent ion, providing structural verification. nih.gov The fragmentation of protonated this compound is expected to proceed through several characteristic pathways:

Loss of Water: A neutral loss of H₂O (18.01056 Da) from the protonated molecule is a common fragmentation for alcohols, resulting in a significant fragment ion.

Loss of Ammonia (B1221849): Cleavage of the C-N bond can lead to the loss of ammonia (NH₃).

Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the hydroxymethyl group (-CH₂OH) is also anticipated.

Cleavage of the Bromine Atom: Fragmentation involving the loss of the bromine radical or HBr can occur.

The precise masses of these fragment ions, as determined by HRMS, are used to confirm their elemental compositions, lending further confidence to the structural assignment. mdpi.com

Table 2: Predicted HRMS Data for this compound and Its Major Fragments This table shows the calculated exact masses for the protonated parent molecule and its expected primary fragment ions, demonstrating the utility of HRMS in structural elucidation.

| Ion Description | Formula | Calculated m/z ([⁷⁹Br]) | Calculated m/z ([⁸¹Br]) |

| [M+H]⁺ | C₈H₁₁BrNO⁺ | 216.0072 | 218.0051 |

| [M+H-H₂O]⁺ | C₈H₉BrN⁺ | 197.9967 | 199.9946 |

| [M+H-CH₂O]⁺ | C₇H₉BrN⁺ | 185.9967 | 187.9946 |

| [C₇H₇Br]⁺ | C₇H₇Br⁺ | 169.9752 | 171.9732 |

X-ray Crystallography for Precise Structural and Absolute Stereochemical Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wordpress.com It provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation in the solid state. Crucially, for chiral molecules, single-crystal X-ray diffraction can unambiguously determine the absolute stereochemistry without the need for reference to other chiral compounds. wordpress.comchemrxiv.org

The process requires growing a suitable single crystal of this compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

The absolute configuration is established through the analysis of anomalous dispersion effects, which are particularly effective due to the presence of the heavy bromine atom in the structure. acs.org The Flack parameter is calculated from the diffraction data; a value close to zero for a given stereoisomer (e.g., the 'S' form) provides high confidence in the assignment of the absolute configuration. The resulting crystal structure reveals the precise spatial arrangement of the amino, hydroxyl, and 2-bromophenyl groups relative to the chiral center.

Table 3: Representative Crystallographic Data for this compound This table contains hypothetical but realistic crystallographic parameters that would be expected from a single-crystal X-ray diffraction analysis.

| Parameter | Value |

| Chemical Formula | C₈H₁₀BrNO |

| Formula Weight | 217.08 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.85 |

| b (Å) | 9.12 |

| c (Å) | 15.45 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 823.5 |

| Z (molecules/unit cell) | 4 |

| Flack Parameter | 0.01(2) |

Computational Investigations and Molecular Modeling of S 2 Amino 2 2 Bromophenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-2-amino-2-(2-bromophenyl)ethanol. These methods provide a detailed picture of the molecule's geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. For this compound, DFT calculations, particularly using a functional like B3LYP with a basis set such as 6-311G++(d,p), are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.gov This process involves finding the minimum energy conformation on the potential energy surface.

The electronic structure analysis derived from DFT calculations offers valuable information. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electrophilic and nucleophilic regions of the molecule. nih.gov Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's kinetic stability and reactivity. nih.gov A larger energy gap generally implies higher stability.

Table 1: Theoretical Geometric and Electronic Parameters for this compound

| Parameter | Value | Method |

| Total Energy | -3456.78 Hartree | DFT/B3LYP/6-311G++(d,p) |

| Dipole Moment | 3.45 Debye | DFT/B3LYP/6-311G++(d,p) |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-311G++(d,p) |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-311G++(d,p) |

| HOMO-LUMO Gap | 5.4 eV | DFT/B3LYP/6-311G++(d,p) |

Note: The data in this table is representative and based on typical values for similar organic molecules as determined by DFT calculations.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, VCD)

Computational methods can predict various spectroscopic parameters, which are invaluable for the structural elucidation of new compounds and for validating experimental data. For this compound, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Vibrational Circular Dichroism (VCD) spectra can be calculated.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used for predicting NMR chemical shifts. libretexts.org These theoretical shifts, when compared to experimental data, can confirm the proposed structure. Similarly, the calculation of vibrational frequencies can predict the IR spectrum. The characteristic stretches of the O-H and N-H groups in alcohols and amines are typically observed in the 3300-3600 cm⁻¹ region. libretexts.orgpressbooks.pub VCD spectroscopy, which is sensitive to the chirality of a molecule, can also be simulated to determine the absolute configuration of the enantiomer.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peak/Region | Assignment |

| ¹H NMR | 7.2-7.6 ppm | Aromatic protons |

| ¹H NMR | 4.8-5.0 ppm | Methine proton (CH-OH) |

| ¹H NMR | 3.6-3.8 ppm | Methylene (B1212753) protons (CH₂-N) |

| ¹H NMR | 2.5-3.0 ppm | Amine protons (NH₂) |

| ¹H NMR | 3.3-3.5 ppm | Hydroxyl proton (OH) |

| ¹³C NMR | 130-140 ppm | Aromatic carbons (C-Br, C-C) |

| ¹³C NMR | 125-130 ppm | Aromatic carbons |

| ¹³C NMR | 65-70 ppm | Methine carbon (CH-OH) |

| ¹³C NMR | 45-50 ppm | Methylene carbon (CH₂-N) |

| IR (cm⁻¹) | 3400-3600 | O-H stretch |

| IR (cm⁻¹) | 3300-3500 | N-H stretch |

| IR (cm⁻¹) | 1050-1150 | C-O stretch |

Note: This data is illustrative of typical spectroscopic values for amino alcohols and is intended for comparative purposes.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the different stable conformers and the energy barriers between them. This is often achieved by systematically rotating the dihedral angles of the molecule and calculating the energy at each step. nih.gov

Molecular Docking Studies for Ligand-Receptor Interaction Prediction (mechanistic, not biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mjpms.in In the context of this compound, docking studies can be used to investigate its potential non-covalent interactions with a model receptor. This provides a mechanistic understanding of the types of interactions the molecule can form, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

The process involves preparing the 3D structures of both the ligand (this compound) and a target receptor. Docking algorithms then sample a large number of possible binding poses and score them based on a scoring function that estimates the binding affinity. researchgate.net The results can reveal key amino acid residues in a binding pocket that interact with specific functional groups of the ligand. For instance, the hydroxyl and amino groups of the ligand are potential hydrogen bond donors and acceptors.

Table 3: Hypothetical Molecular Docking Results for this compound with a Model Receptor

| Parameter | Value | Details |

| Binding Affinity | -7.5 kcal/mol | Predicted free energy of binding |

| Interacting Residues | TYR 82, SER 120, PHE 210 | Key amino acids in the binding site |

| Hydrogen Bonds | O-H...O=C (TYR 82), N-H...O (SER 120) | Specific hydrogen bond interactions |

| Hydrophobic Interactions | Bromophenyl ring with PHE 210 | van der Waals and pi-pi stacking |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry can be a powerful tool for elucidating reaction mechanisms. For the synthesis of this compound, a plausible route is the ring-opening of a corresponding epoxide by an amine. organic-chemistry.org Computational methods can be used to model this reaction and identify the transition state, which is the highest energy point along the reaction coordinate.

By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This provides insight into the reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products. This type of analysis can help to understand the stereoselectivity of the reaction, which is crucial for the synthesis of a specific enantiomer like this compound. nih.gov

Applications of S 2 Amino 2 2 Bromophenyl Ethanol in Diversified Organic Synthesis

Role as a Chiral Building Block for Complex Molecules

The enantiopure nature of (S)-2-Amino-2-(2-bromophenyl)ethanol makes it an exemplary chiral building block. The "chiral pool"—the collection of readily available, inexpensive, and enantiopure natural compounds—is a cornerstone of asymmetric synthesis. rsc.org Molecules like this compound, derived from this concept, provide a reliable source of stereochemistry that can be transferred into a target molecule, circumventing the need for developing a new asymmetric synthesis from scratch. taylorfrancis.com The vicinal amino alcohol motif is a privileged structure found in a vast number of biologically active compounds, and utilizing precursors that already contain this arrangement is a highly efficient strategy. rsc.orgnih.gov

Construction of Chiral Pharmaceutical Intermediates

Chiral 1,2-amino alcohols are prevalent structural motifs in a multitude of pharmaceutical agents. nih.govacs.orgresearchgate.net The synthesis of single-enantiomer drugs is of paramount importance, as different enantiomers of a drug can have vastly different pharmacological activities. This compound serves as a direct synthon for creating more complex intermediates used in the manufacture of drugs such as adrenergic receptor agonists. researchgate.net For instance, analogues like (R)-phenylephrine and (S)-adrenaline are synthesized from chiral α-amino ketones, which can be produced from precursors like chiral amino alcohols. researchgate.netresearchgate.netresearchgate.net The development of efficient synthetic routes to enantiomerically pure amino alcohols remains a significant challenge, making compounds like this compound particularly valuable. acs.org Biocatalytic methods, using enzymes like amino acid dehydrogenases, are also employed to produce chiral amino alcohols from α-hydroxy ketones, highlighting the importance of this structural class in pharmaceutical manufacturing. mdpi.comnih.gov

Table 1: Examples of Pharmaceutical Intermediates Derivable from Chiral 1,2-Amino Alcohol Scaffolds

| Intermediate Name | Target Drug Class | Relevance of Chiral Amino Alcohol Precursor |

|---|---|---|

| (R)-Phenylephrine | Adrenergic Receptor Agonist | The core 1,2-amino alcohol structure is the pharmacophore. researchgate.netnih.gov |

| (R)-Norepinephrine | Adrenergic Receptor Agonist | Synthesis relies on the stereoselective formation of the amino alcohol moiety. researchgate.netnih.gov |

| (S)-Clorpenaline | Adrenergic Receptor Agonist | Efficient synthesis is achieved via asymmetric hydrogenation of an α-amino ketone precursor. researchgate.net |

| Montelukast Intermediate | Anti-asthmatic | A key step involves the stereoselective reduction to an (S)-alcohol. mdpi.com |

Synthesis of Biologically Relevant Scaffolds and Natural Product Analogs

The vicinal amino alcohol structure is a common feature in many natural products, including polyhydroxylated alkaloids (aza-sugars) and sphingolipids. rsc.org this compound is an ideal starting material for the synthesis of analogs of these natural products. The bromine atom on the phenyl ring provides a functional handle for further modifications via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds. This versatility enables the creation of libraries of natural product analogs for use in drug discovery and chemical biology to probe biological pathways. For example, the synthesis of pseudo-2-amino-2-deoxy sugars can be achieved from dialdehyde (B1249045) precursors, which can be conceptually related back to amino alcohol starting materials. capes.gov.br Similarly, complex heterocyclic systems like quinoxaline (B1680401) 1,4-dioxides, which have shown potential as hypoxia-selective cytotoxic agents, can be built using amino-substituted precursors. nih.gov

Table 2: Examples of Biologically Relevant Scaffolds Accessible from Chiral Amino Alcohol Precursors

| Scaffold Type | Biological Relevance | Synthetic Utility of Precursor |

|---|---|---|

| Aza-sugars | Glycosidase inhibitors | Serve as chiral pool starting materials for building the polyhydroxylated piperidine (B6355638) or pyrrolidine (B122466) core. |

| Sphingosine Analogs | Cell signaling modulators | The amino alcohol backbone forms the polar head group of the sphingolipid. |

| Oxazolidinones | Antibacterial agents | Can be synthesized by cyclization of 1,2-amino alcohols. |

Precursor for Unnatural Amino Acids and Peptidomimetics

Unnatural amino acids are crucial tools in medicinal chemistry and protein engineering, used to enhance the stability, bioactivity, and conformational properties of peptides. nih.gov Peptidomimetics, compounds that mimic the structure and function of peptides, often incorporate non-standard backbones to overcome the limitations of natural peptides, such as poor bioavailability and rapid degradation. nih.gov

This compound is a suitable precursor for the synthesis of β-amino acids. The oxidation of the primary alcohol to a carboxylic acid would directly yield a β-amino acid, a class of compounds known to form stable, helical secondary structures (foldamers) and act as versatile peptidomimetics. nih.gov Furthermore, the diastereoselective synthesis of vicinal amino alcohols is a well-established field, and the principles can be applied in reverse to use these compounds as synthons for various amino acid derivatives. rsc.orgcapes.gov.br Chiral Ni(II) complexes, for example, have been used to synthesize a range of fluorinated and other unnatural amino acids on a large scale from chiral precursors. nih.gov The defined stereochemistry and versatile functional groups of this compound make it an excellent starting point for creating novel, non-canonical amino acid building blocks.

Table 3: Examples of Unnatural Amino Acid Structures Accessible from Chiral Amino Alcohol Precursors

| Unnatural Amino Acid Type | Application | Synthetic Connection |

|---|---|---|

| β-Amino Acids | Peptidomimetics, Foldamers | Direct oxidation of the primary alcohol in the 1,2-amino alcohol precursor. nih.gov |

| Statine and Analogs | Protease Inhibitors | The γ-amino-β-hydroxy acid structure can be built from amino alcohol synthons. |

| Fluorinated Phenylalanine Analogs | Protein Engineering, Medicinal Chemistry | The aryl group of the precursor can be modified or used directly in syntheses employing methods like chiral Ni(II) complexes. nih.gov |

Utility as a Chiral Ligand in Asymmetric Catalysis

In addition to its role as a stoichiometric building block, this compound and its derivatives are highly effective as chiral ligands in transition-metal-catalyzed asymmetric synthesis. The 1,2-amino alcohol motif can coordinate to a metal center in a bidentate fashion through the nitrogen and oxygen atoms, creating a rigid, well-defined chiral environment around the metal. This controlled environment forces reacting substrates to approach the metal from a specific direction, leading to the preferential formation of one enantiomer of the product.

Ligands for Asymmetric Hydrogenation and Reduction Reactions

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are among the most powerful methods for producing chiral alcohols from prochiral ketones. nih.gov Ruthenium, rhodium, and iridium complexes bearing chiral β-amino alcohol ligands have emerged as exceptionally effective catalysts for these transformations. liv.ac.ukresearchgate.net These catalysts operate with high efficiency, often requiring very low catalyst loadings (high substrate-to-catalyst ratios) and producing chiral secondary alcohols with excellent enantioselectivities (ee). nih.govliv.ac.uk

For example, Ru(II) catalysts derived from simple β-amino alcohols have achieved outstanding results in the ATH of aromatic ketones using isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. liv.ac.uk Similarly, iridium-based catalysts are highly effective for the hydrogenation of α-amino ketones, providing a direct route to other valuable chiral 1,2-amino alcohols with excellent yields and enantioselectivities up to 99.9% ee. researchgate.netresearchgate.net The specific structure of the amino alcohol ligand, including the substituents on the nitrogen and the carbon backbone, can be fine-tuned to optimize the catalyst's performance for a given substrate.

Table 4: Performance of Chiral Amino Alcohol-Derived Ligands in Asymmetric Reduction of Ketones

| Metal Catalyst | Ligand Type | Substrate | Reducing Agent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| [RuCl(p-cymene)]₂ | (1S,2R)-1-Amino-2-indanol | Acetophenone | HCOOH/NEt₃ | >95 | 95 (R) | liv.ac.uk |

| [Ir(COD)Cl]₂ | Chiral Spiro P,N,N-Ligand | α-(Methylamino)acetophenone | H₂ | >99 | 99.9 (R) | researchgate.netresearchgate.net |

| [Rh(Cp*)Cl₂]₂ | Monotosylated vicinal diamine | Aromatic Ketones | HCOONa (in water) | >95 | >95 | researchgate.net |

Ligands for Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is a central goal of organic synthesis. Chiral ligands derived from amino alcohols like this compound are also instrumental in this area, particularly in asymmetric aldol (B89426) and Henry (nitroaldol) reactions. These reactions are fundamental for constructing the β-hydroxy carbonyl and β-nitro alcohol motifs, respectively, which are precursors to many of the structures discussed previously, including 1,2-amino alcohols and β-amino acids.

Copper(II) complexes of chiral bis(amino alcohol) ligands have been developed as highly efficient Lewis acid catalysts for the enantioselective aldol reaction of isatin (B1672199) derivatives with ketones. rsc.org These reactions produce valuable 3-substituted-3-hydroxyindolin-2-ones, a core structure in many pharmaceutical and natural products, with high yields and enantioselectivities. rsc.org Similarly, PEG-supported amino alcohol ligands have been used with copper catalysts to promote the asymmetric Henry reaction, providing straightforward access to chiral syn-2-nitro-1,3-diols, which are key intermediates for antibiotics like florfenicol. researchgate.net The use of bioinspired catalysts, such as amino acylguanidines derived from amino acids, also shows promise in asymmetric aldol reactions, mimicking the function of natural aldolase (B8822740) enzymes. nih.govbohrium.com

Table 5: Performance of Chiral Amino Alcohol-Derived Ligands in Asymmetric C-C Bond Forming Reactions

| Reaction Type | Metal/Catalyst | Ligand Type | Substrates | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Aldol Reaction | Cu(OAc)₂·H₂O | Thiophene-bis(amino-alcohol) | Isatin + Acetone | 81-99 | up to 96 | rsc.org |

| Henry Reaction | Cu(OAc)₂·H₂O | PEG-supported amino alcohol | Aldehyde + Nitroethanol | High | High (syn-selective) | researchgate.net |

| Aldol Reaction | Organocatalyst | Proline-based amides | Cyclohexanone + p-Nitrobenzaldehyde | >86 | up to 63 | mdpi.com |

Development of Chiral Catalysts for Enantioselective Oxidations

Information regarding the use of this compound to form chiral ligands or organocatalysts for enantioselective oxidation reactions, such as the oxidation of sulfides to chiral sulfoxides, is not available in the reviewed sources.

Design and Synthesis of Novel Molecular Scaffolds and Conformational Constrained Systems

No specific examples or research studies were found that describe the use of this compound as a foundational chiral building block for the synthesis of new molecular scaffolds, peptidomimetics, or other molecules with restricted conformational freedom.

Enantiomeric Resolution and Purity Assessment Methodologies for S 2 Amino 2 2 Bromophenyl Ethanol

Chromatographic Enantioseparation Techniques

Chromatographic methods are the cornerstone of chiral separations in the pharmaceutical industry, offering high resolution and sensitivity. The selection of the appropriate technique and conditions is crucial for achieving baseline separation of enantiomers.

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. For non-volatile compounds like amino alcohols, derivatization is a necessary prerequisite to increase their volatility. Common derivatization agents include chloroformates, such as ethyl chloroformate and heptafluorobutyl chloroformate, which react with the amino and hydroxyl groups. nih.govnih.gov

The separation is then achieved on a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative coated onto a polysiloxane backbone. gcms.cz For instance, Chirasil-L-Val, a chiral selector, has been effectively used for the enantiomeric separation of various amino acid derivatives. nih.govnih.gov The choice of the stationary phase is critical, and different cyclodextrin derivatives will exhibit varying degrees of enantioselectivity for a given analyte.

A typical chiral GC method would involve:

Derivatization: Reaction of the racemic 2-Amino-2-(2-bromophenyl)ethanol with a suitable agent like a chloroformate.

Injection: Introduction of the derivatized sample into the GC system.

Separation: Passage through a capillary column coated with a chiral stationary phase.

Detection: Often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing structural information for peak identification.

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for enantiomeric separations due to its versatility and applicability to a broad range of compounds without the need for derivatization. mdpi.com The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

For compounds like 2-Amino-2-(2-bromophenyl)ethanol, which contain both an amino and a hydroxyl group, several types of CSPs can be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are particularly successful for a wide array of chiral molecules. mdpi.comnih.gov The separation mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Another class of effective CSPs for amino compounds are macrocyclic glycopeptide phases, like those based on teicoplanin. sigmaaldrich.comchromatographytoday.com These phases are compatible with a variety of mobile phases, including polar organic and reversed-phase conditions, making them highly versatile. sigmaaldrich.com

A study on the chiral separation of a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, demonstrated successful resolution on a (R,R) Whelk-O1 column, which is a π-electron acceptor/π-electron donor type CSP. tsijournals.com The mobile phase consisted of a mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine. tsijournals.com The acidic and basic additives are often crucial for improving peak shape and resolution of basic or acidic analytes. tsijournals.comchromatographyonline.com

Table 1: Exemplary Chiral HPLC Conditions for Analogs of 2-Amino-2-(2-bromophenyl)ethanol

| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| β-amino-β-(4-bromophenyl) propionic acid | (R,R) Whelk-O1 | n-hexane:ethanol:TFA:isopropylamine (95:5:0.1:0.025) | 1.0 | UV at 225 nm | tsijournals.com |

| Primary Amines | Larihc CF6-P (Cyclofructan-based) | Acetonitrile:Methanol (B129727) with TFA and triethylamine | 2.0 | UV (Diode Array) | chromatographyonline.com |

| Fluorinated Phenyl Ethylamines | Chiralcel OD-H | n-hexane:isopropanol (B130326):diethylamine | 0.5-1.0 | UV at 254 nm | mdpi.com |

This table presents data for analogous compounds to illustrate potential starting conditions for method development for (S)-2-Amino-2-(2-bromophenyl)ethanol.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. chromatographyonline.com The mobile phase in SFC is typically supercritical carbon dioxide, often mixed with a small amount of a polar organic modifier like methanol or ethanol. nih.gov

Polysaccharide-based CSPs are widely used and highly effective in SFC. nih.gov A study on various primary amines showed excellent separations on a cyclofructan-based CSP under SFC conditions. chromatographyonline.com The addition of acidic and basic additives to the modifier is often necessary to achieve good peak shapes and enantioselectivity for amino compounds. chromatographyonline.com

Table 2: Illustrative SFC Screening Conditions for Chiral Primary Amines

| Chiral Stationary Phase | Mobile Phase Modifier | Additives | Temperature (°C) | Back Pressure (bar) | Reference |

| Larihc CF6-P | Methanol | Trifluoroacetic acid and Triethylamine | 35 | 150 | chromatographyonline.com |

| Chiralpak AD-H | Methanol | - | 5-40 | Not Specified | nih.gov |

| Chiralcel OD-H | Methanol | - | 5-40 | Not Specified | nih.gov |

This table provides general screening conditions that could be adapted for the chiral separation of this compound.

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. In CEC, the mobile phase is driven by electroosmotic flow (EOF) through a capillary packed with a stationary phase. While less common in routine analysis, CEC can offer very high-resolution separations. Chiral separations in CEC are typically performed using capillaries packed with chiral stationary phases similar to those used in HPLC.

Diastereomer Formation for Chromatographic Separation

An alternative to direct chiral chromatography is the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral chromatographic column.

For an amino alcohol like 2-Amino-2-(2-bromophenyl)ethanol, a variety of chiral derivatizing agents are available. For the amino group, reagents like N2-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (Marfey's reagent) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can be used. epa.govresearchgate.net The resulting diastereomeric derivatives can then be separated by reversed-phase HPLC. This method is particularly useful when a suitable chiral column is not available or for confirming the results from a direct chiral separation. However, it requires an optically pure derivatizing agent and the derivatization reaction must proceed to completion without any racemization.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation is a fundamental property of chiral molecules and is a measure of the extent to which a compound rotates the plane of polarized light. libretexts.org Each enantiomer of a chiral compound will rotate light to an equal and opposite degree. libretexts.org The specific rotation, [α], is a characteristic physical constant for a given compound under defined conditions (temperature, wavelength, solvent, and concentration). amherst.edu

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit unique CD spectra, which can serve as a fingerprint for a particular enantiomer. CD spectroscopy is highly sensitive to the stereochemical arrangement of atoms and can be used to confirm the absolute configuration of a chiral molecule, often through comparison with theoretical calculations or spectra of related compounds. While specific CD data for this compound is not provided in the search results, it is a powerful technique for its stereochemical characterization.

Emerging Research Directions and Future Perspectives on S 2 Amino 2 2 Bromophenyl Ethanol

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of enantiomerically pure chiral amines and amino alcohols is a cornerstone of modern pharmaceutical and fine chemical production. Traditional chemical methods often face challenges related to selectivity, harsh reaction conditions, and the use of toxic reagents. Consequently, research is increasingly focused on developing novel and sustainable synthetic routes, particularly those employing biocatalysis.

Future synthesis of (S)-2-Amino-2-(2-bromophenyl)ethanol is poised to leverage enzymatic strategies, which offer high stereoselectivity and operate under mild, environmentally benign conditions. rsc.orgrsc.org Transaminases (TAs), a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, are particularly promising for the asymmetric synthesis of chiral primary amines. rsc.orgnih.gov These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with excellent enantioselectivity. rsc.org A prospective biocatalytic route to this compound would likely involve the asymmetric amination of a prochiral ketone precursor, 1-(2-bromophenyl)-2-hydroxyethan-1-one, using an (S)-selective ω-transaminase. This approach avoids the need for costly metal catalysts and protecting group strategies often required in conventional synthesis. nih.gov

Enzyme cascade reactions, where multiple enzymatic steps are combined in a one-pot process, represent a further advancement in sustainable synthesis. nih.govresearchgate.net A potential multi-enzyme cascade could start from simpler achiral substrates, using a transketolase for asymmetric C-C bond formation followed by a transaminase for the chiral amination step, a strategy that has proven successful for other chiral aminodiols. researchgate.net

| Synthetic Strategy | Key Features & Advantages | Potential Precursors | Key Reagents/Catalysts | Relevant Research Focus |

|---|---|---|---|---|

| Asymmetric Biocatalysis | High enantioselectivity (>99% ee), mild reaction conditions (aqueous buffer, room temp.), environmentally friendly, reduces waste. rsc.orgnih.gov | 1-(2-bromophenyl)-2-hydroxyethan-1-one | (S)-selective ω-Transaminase (ω-TA), amine donor (e.g., Isopropylamine). researchgate.net | Enzyme screening and protein engineering to enhance substrate scope and stability. rsc.org |

| Chemoenzymatic Synthesis | Combines the efficiency of chemical steps with the selectivity of biocatalysis. rsc.org | 2-Bromo-ω-chloroacetophenone | Chiral oxaborolidine catalyzed borane (B79455) reduction followed by amination. | Optimizing reaction compatibility between chemical and biological steps. |